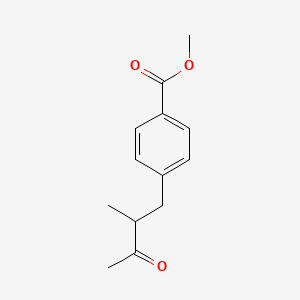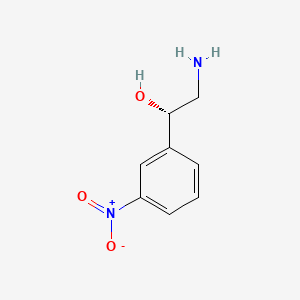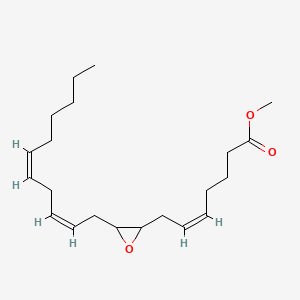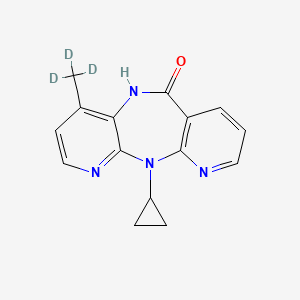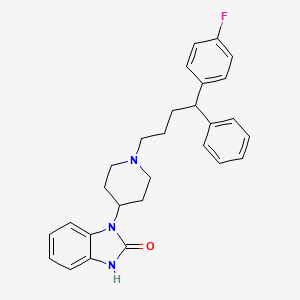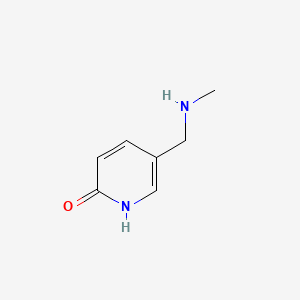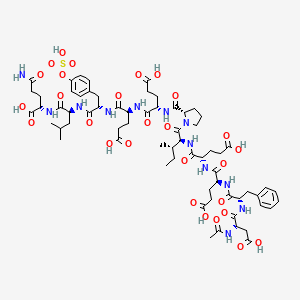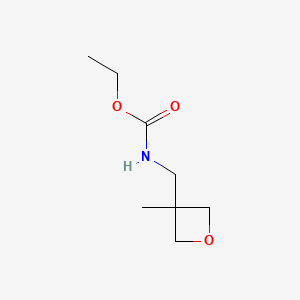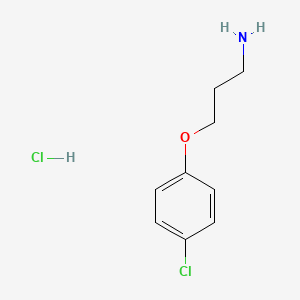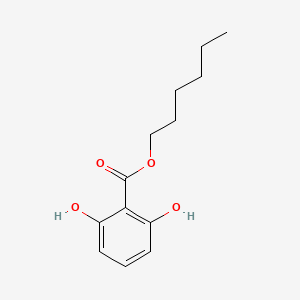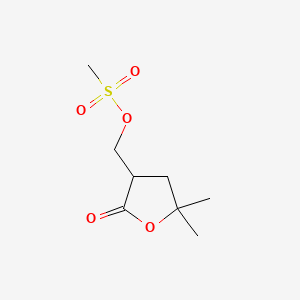
(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-mesyloxymethyl-5,5-dimethylbutyrolactone is a butan-4-olide having a mesyloxymethyl group at the 3-position and two methyl substituents at the 5-position. It is a butan-4-olide and a methanesulfonate ester.
Aplicaciones Científicas De Investigación
Oxidation of Nauseous Sulfur Compounds
Photocatalytic treatment is investigated for oxidizing reduced sulfur compounds like methanethiol and dimethyl disulfide in polluted atmospheres, crucial for industrial and water treatment plants. TiO2-based photocatalytic processes designed for these gaseous compounds are reviewed, considering parameters like reactor type, photocatalytic materials, and pollutant concentration. Alternative materials based on aromatic photosensitizers are presented, showcasing different oxidation products compared to TiO2-based materials, such as sulfoxide and sulfone. These findings emphasize the significance of selecting suitable photocatalytic materials for efficient oxidation processes (Cantau et al., 2007).
Measurement and Biological Significance of Volatile Sulfur Compounds
The review addresses measuring volatile sulfur compounds in various biological matrices, highlighting hydrogen sulfide and methanethiol's biological significance. The active thiol group in these compounds plays a crucial role in bad breath, feces, and flatus odor. Despite hydrogen sulfide's toxic properties, its high concentration in healthy tissues like blood and brain suggests a potential signaling role. However, the reliability of assay methods and the existence of artifacts in sulfide assays call for a critical review of detection methods (Tangerman, 2009).
Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents
Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent widely used in various industries and research fields. Its interactions with cosolvents, including hydrogen bonds and van der Waals forces, are essential for understanding its microscopic dissolution properties and macroscopic solution behavior. The DMSO/water system, known for its nonideal mixing behavior, and mixtures of DMSO with alcohols and other organic solvents are discussed, emphasizing the importance of understanding molecular structures and interactions for better insight into solvent behaviors (Kiefer et al., 2011).
Propiedades
Número CAS |
154750-22-8 |
|---|---|
Nombre del producto |
(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)methyl methanesulfonate |
Fórmula molecular |
C8H14O5S |
Peso molecular |
222.255 |
Nombre IUPAC |
(5,5-dimethyl-2-oxooxolan-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H14O5S/c1-8(2)4-6(7(9)13-8)5-12-14(3,10)11/h6H,4-5H2,1-3H3 |
Clave InChI |
JISQVVRQGZOKPJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)COS(=O)(=O)C)C |
Sinónimos |
5,5-DIMETHYL-3-(MESYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



